6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is a heterocyclic compound that features a bicyclic structure consisting of a cyclopentane ring fused to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds, known as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It’s known that these compounds are synthesized through a multicomponent condensation reaction involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting compounds are involved in various biochemical reactions, potentially interacting with their targets to induce changes.
Biochemical Pathways
Related cyclopenta[b]pyridine derivatives have been found to interact with several biochemical pathways, including those involved in glucose metabolism, calcium channel regulation, and protein kinase fgfr1 inhibition .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that 6,7-dihydro-5h-cyclopenta[b]pyridin-3-amine may also have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, one study found that these compounds could be used as inhibitors for carbon steel corrosion in a molar H2SO4 medium . The efficacy of these molecules was found to correlate well with their structures, and their protective action was attributed to their adsorption on the carbon steel surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods: Industrial production methods for this compound often involve similar multicomponent reactions but are optimized for larger scale synthesis. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese triflate and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,3-Cyclopentenopyridine
- 6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine
Comparison: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is unique due to its amine functional group, which allows for a wider range of chemical modifications and biological interactions compared to its analogs . This makes it particularly valuable in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHTWJPYTFRDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442634 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178209-29-5 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178209-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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